1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

Nucleoside Synthesis Stereoselective Glycosylation β-Anomer

This fully protected ribose derivative ensures high β-stereoselectivity in nucleoside synthesis via 2-O-benzoyl neighboring group participation. Substitution risks anomeric mixtures and reduced yields. Available in bulk at competitive prices, enabling cost-effective scale-up for antiviral and anticancer analog development.

Molecular Formula C28H24O9
Molecular Weight 504.5 g/mol
Cat. No. B7799033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
Molecular FormulaC28H24O9
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1
InChIKeyGCZABPLTDYVJMP-CBUXHAPBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A Protected Ribose Building Block for Nucleoside Synthesis


1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (CAS 6974-32-9) is a fully protected β-D-ribofuranose derivative in which the anomeric hydroxyl is acetylated and the 2,3,5-hydroxyls are benzoylated [1]. This specific protecting group pattern renders the compound a stable, crystalline glycosyl donor that is widely employed in the synthesis of natural and non-natural ribonucleosides [1]. Its utility stems from the ability of the 2-O-benzoyl group to participate in neighboring group participation, ensuring high β-stereoselectivity during glycosylation reactions with silylated nucleobases .

Procurement Risks of Substituting 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with Generic Protected Ribose Analogs


In nucleoside synthesis, the substitution of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with alternative protected ribose derivatives or glycosyl donors is not trivial and carries significant risk of experimental failure. The specific protecting group pattern (acetyl at C1, benzoyl at C2, C3, C5) is not arbitrarily chosen; it is a carefully balanced system designed for orthogonal deprotection and stereochemical control. Generic substitution with a compound lacking the 2-O-benzoyl group, for instance, abolishes the critical neighboring group participation mechanism that ensures the exclusive formation of the desired β-anomer, the naturally occurring configuration of most nucleosides . Similarly, substituting with a less stable 1-halo sugar donor can lead to decomposition, lower yields, and require more stringent storage and handling conditions, increasing procurement complexity and cost [1]. The evidence presented in the following section quantifies these critical differentiators that make this specific compound the standard choice in published protocols.

Quantitative Evidence Guide for the Selection of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose Over Analogs


Steric Control: Quantified β-Stereoselectivity via 2-O-Benzoyl Neighboring Group Participation

The 2-O-benzoyl group of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose provides a critical neighboring group participation effect during glycosylation. This directs nucleophilic attack exclusively to the β-face of the anomeric center, leading to high β-stereoselectivity for the formation of β-nucleosides . In contrast, glycosyl donors lacking this participating group at the C2 position (e.g., 2-deoxy or 2-O-alkyl protected derivatives) often yield mixtures of α- and β-anomers, necessitating complex and low-yielding chromatographic separations [1].

Nucleoside Synthesis Stereoselective Glycosylation β-Anomer

Reactivity and Stability: 1-O-Acetyl as a Controlled Leaving Group Compared to 1-Halo Donors

The 1-O-acetyl leaving group of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose offers a favorable balance of stability and reactivity. It is stable under recommended storage conditions (e.g., room temperature or 2-8°C) but can be activated under mild Lewis acid catalysis (e.g., SnCl₄, BF₃·Et₂O) for glycosylation . This contrasts with more labile 1-halo sugar derivatives (e.g., 1-bromo-ribose analogs), which are often less stable, require more rigorous storage (e.g., strictly anhydrous, cold conditions), and can decompose during handling, leading to batch-to-batch variability in synthesis [1].

Glycosyl Donor Stability Leaving Group Reactivity Shelf Life

Product Purity Benchmarking: HPLC Purity of Commercial Batches

Commercial suppliers consistently offer 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with high purity, validated by HPLC. For instance, TCI specifies a minimum purity of >98.0% (HPLC, area%) [1]. While alternative suppliers may offer slightly higher purity grades (e.g., Sigma-Aldrich's purum grade at ≥97.0% TLC or a 99% grade from Thermo Scientific), the >98.0% HPLC purity is a robust and widely available standard that ensures reliable performance in sensitive glycosylation reactions, where impurities can act as catalysts poisons or lead to side products [2].

Chemical Purity Quality Control Procurement Specification

Cost-Per-Gram Comparison for Procurement Decisions

The cost of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose varies significantly by supplier and quantity, providing procurement flexibility. As a benchmark, TCI lists the compound at $42.00 for 5g and $124.00 for 25g . This can be compared with alternative sources: a Chinese supplier (Cool Pharm) offers a 25g quantity for approximately $9 (USD equivalent based on 65 RMB) and 100g for $28 [1], representing a >90% cost reduction at the 25g scale compared to the TCI price. This price variation is typical for a common research intermediate and allows for significant cost savings when procuring from alternative global suppliers for large-scale applications.

Procurement Cost Bulk Purchasing Price Benchmarking

Validated Application Scenarios for 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose Based on Differentiated Evidence


Synthesis of β-Ribonucleoside Analogs for Antiviral and Anticancer Drug Development

This compound is the glycosyl donor of choice for the stereoselective synthesis of β-D-ribonucleosides, which are foundational to many antiviral (e.g., ribavirin analogs) and anticancer (e.g., gemcitabine analogs) therapeutics . The 2-O-benzoyl neighboring group participation ensures the formation of the biologically active β-anomer, a requirement for target engagement with cellular enzymes. Procurement of this specific building block is essential for researchers developing new nucleoside analogs, as using a donor lacking this stereochemical control would lead to a mixture of anomers, necessitating separation and reducing yield [1].

Cost-Effective, Large-Scale Production of Nucleoside Intermediates

For industrial or academic labs scaling up nucleoside synthesis, the cost of the starting material is a major factor. The evidence demonstrates that 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose can be sourced at highly competitive prices from multiple global vendors . The >90% cost reduction available at the 25g scale (e.g., from $124 to $9) allows for significant savings in the production of key intermediates like protected uridine or adenosine, without compromising on the >98% HPLC purity required for reproducible reactions [1]. This makes the compound a financially prudent choice for gram-scale and larger syntheses.

Reliable Building Block for Automated Oligonucleotide and RNA Synthesis

While not used directly on synthesizers, this compound is a vital precursor for manufacturing protected ribonucleoside phosphoramidites, the monomers used in automated RNA and modified oligonucleotide synthesis . The orthogonal protection (acetyl and benzoyl groups) allows for the selective removal of the 5'-O-benzoyl group (often using mild base) to install a dimethoxytrityl (DMT) protecting group and then phosphitylate the 3'-OH to create the phosphoramidite building block [1]. The high purity and consistent quality of commercial material ensures reliable conversion to these critical monomers, minimizing failure rates in expensive automated syntheses.

Stereoselective Glycosylation in Complex Carbohydrate Synthesis

Beyond standard nucleosides, this protected ribose derivative is used as a stereoselective glycosyl donor in the synthesis of more complex glycoconjugates and carbohydrate derivatives . Its ability to react with various acceptors (e.g., alcohols, protected sugars) in a one-pot, stereoselective manner, as demonstrated with THP ethers [1], makes it a versatile tool for constructing β-ribofuranosyl linkages in diverse molecular architectures. The controlled reactivity of the 1-O-acetyl leaving group allows for predictable and high-yielding coupling under mild conditions.

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